(S)-1-(4-Methoxyphenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEIOKRLEJXFEF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Chemistry of S 1 4 Methoxyphenyl Propan 1 Amine
Amine Functional Group Transformations
The primary amine functionality is the most reactive site in (S)-1-(4-Methoxyphenyl)propan-1-amine, readily participating in a variety of reactions that form the basis of its synthetic utility.
Nucleophilic Substitution Reactions
As a primary amine, this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It can react with electrophilic carbon centers, such as those in halogenoalkanes, to form secondary amines. The reaction proceeds via a nucleophilic substitution mechanism, typically SN2 for primary and less hindered secondary halogenoalkanes.
In a typical reaction, the amine attacks the electrophilic carbon of the halogenoalkane, leading to the displacement of the halide leaving group and the formation of a secondary ammonium (B1175870) salt. Subsequent deprotonation by a base, or even another molecule of the amine, yields the free secondary amine.
General Reaction Scheme: R-X + (S)-CH3CH2CH(C6H4OCH3)NH2 → [R-NH2CH(C6H4OCH3)CH2CH3]+X- [R-NH2CH(C6H4OCH3)CH2CH3]+X- + Base → R-NHCH(C6H4OCH3)CH2CH3 + [Base-H]+X-
It is important to note that the reaction can proceed further, with the newly formed secondary amine acting as a nucleophile to react with another molecule of the halogenoalkane, potentially leading to the formation of tertiary amines and even quaternary ammonium salts. To favor the formation of the secondary amine, reaction conditions such as the stoichiometry of the reactants must be carefully controlled.
Formation of Schiff Bases and Imines
This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of amine chemistry and is characterized by the formation of a carbon-nitrogen double bond (C=N).
The reaction is typically reversible and often catalyzed by either acid or base. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon to form an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the imine.
General Reaction Scheme: RCHO + (S)-CH3CH2CH(C6H4OCH3)NH2 ⇌ RCH=NCH(C6H4OCH3)CH2CH3 + H2O
The stability of the resulting Schiff base is influenced by the nature of the substituents on both the amine and the carbonyl compound. Aromatic aldehydes and ketones generally form more stable Schiff bases due to conjugation with the aromatic rings. nih.govorganicreactions.org
| Carbonyl Compound | Product Type | Potential Application |
|---|---|---|
| Benzaldehyde | N-Benzylidene-1-(4-methoxyphenyl)propan-1-amine | Intermediate in organic synthesis |
| Salicylaldehyde | 2-(((S)-1-(4-methoxyphenyl)propyl)imino)methyl)phenol | Ligand for metal complexes |
| Acetone | N-(propan-2-ylidene)-1-(4-methoxyphenyl)propan-1-amine | Intermediate in organic synthesis |
Acylation and Sulfonamidation Reactions
The nucleophilic character of the primary amine in this compound allows for facile acylation and sulfonamidation reactions.
Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. These reactions are generally high-yielding and are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amides are important functional groups in many biologically active molecules and synthetic intermediates. A general method for the acylation of amines involves reacting the amine with an acyl halide in the presence of a secondary carboxylic acid salt. google.com
Sulfonamidation: Similarly, reaction with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are a significant class of compounds in medicinal chemistry. The synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, a structurally related compound, has been reported by reacting 4-nitrobenzenesulfonyl chloride with p-anisidine (B42471) in the presence of sodium carbonate. mdpi.com A similar approach can be envisioned for the sulfonamidation of this compound.
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Acetyl Chloride | Acylation | N-(1-(4-methoxyphenyl)propyl)acetamide |
| Benzoyl Chloride | Acylation | N-(1-(4-methoxyphenyl)propyl)benzamide |
| Benzenesulfonyl Chloride | Sulfonamidation | N-(1-(4-methoxyphenyl)propyl)benzenesulfonamide |
| p-Toluenesulfonyl Chloride | Sulfonamidation | N-(1-(4-methoxyphenyl)propyl)-4-methylbenzenesulfonamide |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. organic-chemistry.org Primary amines are key components in several important MCRs.
Ugi Reaction: The Ugi four-component condensation (U-4CC) is a prominent MCR that involves a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.org this compound can serve as the amine component in this reaction, allowing for the rapid synthesis of complex, peptide-like molecules. acs.org The reaction proceeds through the initial formation of an imine from the amine and the carbonyl compound. organic-chemistry.org
Passerini Reaction: While the classical Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, the involvement of a primary amine leads to the Ugi reaction. wikipedia.orgrsc.org However, variations and subsequent transformations of Passerini-type products can involve amines.
The ability of this compound to participate in such MCRs highlights its utility in combinatorial chemistry and the generation of molecular libraries for drug discovery.
Applications of S 1 4 Methoxyphenyl Propan 1 Amine in Asymmetric Synthesis
As a Chiral Auxiliary in Organic Transformations
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner, after which it is removed. While chiral amines are a well-established class of compounds used as auxiliaries, a review of the scientific literature did not yield specific examples or detailed research findings where (S)-1-(4-Methoxyphenyl)propan-1-amine is employed as a chiral auxiliary in organic transformations. Research in this area often focuses on other auxiliaries, such as pseudoephedrine and its derivatives like pseudoephenamine, which have been shown to provide high stereocontrol in reactions like asymmetric alkylations. nih.gov
As a Chiral Ligand Precursor for Catalytic Systems
The synthesis of chiral ligands for use in asymmetric metal catalysis is a cornerstone of modern organic chemistry. acs.org These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective conversion of a prochiral substrate into a chiral product.
Design and Synthesis of Chiral Metal Complexes
Despite the potential for primary amines to serve as precursors for more complex chiral ligands (e.g., through Schiff base formation or N-acylation followed by coordination), searches of chemical literature and databases did not identify specific studies detailing the design and synthesis of chiral metal complexes derived from this compound.
Performance Evaluation in Asymmetric Catalysis
Consistent with the lack of information on ligands synthesized from this amine, no performance evaluations or research findings on the catalytic activity of such complexes in asymmetric reactions were found. The field of asymmetric catalysis extensively documents the performance of various ligand-metal systems, but specific data for catalysts based on this compound are not present in the reviewed literature.
As a Chiral Building Block for Advanced Molecular Architectures
Chiral building blocks are enantiomerically pure compounds that are incorporated as a permanent part of a larger, more complex molecule. enamine.net Their use is a fundamental strategy in the synthesis of natural products and active pharmaceutical ingredients (APIs). This compound is commercially available and classified for this purpose. bldpharm.com
Synthesis of Enantiopure Pharmaceutical Intermediates
The synthesis of enantiopure pharmaceutical ingredients is a primary application for chiral amines. jigspharma.com They can be essential components of drugs where only one enantiomer provides the therapeutic effect. While this compound is marketed as a potential intermediate for pharmaceutical research, specific published examples of its direct use to synthesize known, enantiopure pharmaceutical intermediates were not identified in the conducted literature review. For context, related but structurally distinct chiral amines, such as the regioisomeric (R)-1-(4-methoxyphenyl)-2-propanamine, have been utilized in the synthesis of drugs like (R, R)-formoterol. google.com
Construction of Complex Organic Scaffolds
The creation of complex molecular scaffolds with defined three-dimensional structures is critical for exploring new areas of chemical space in drug discovery. Chiral amines can be pivotal starting points for these scaffolds. However, a review of the literature did not provide specific research findings or data tables on the application of this compound in the construction of complex organic scaffolds.
Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation
Enantiomeric Purity Determination Methodologies
The quantification of the enantiomeric excess (e.e.) of (S)-1-(4-Methoxyphenyl)propan-1-amine is achieved through various methodologies that either directly separate the enantiomers or convert them into diastereomers, which possess distinct physical and chemical properties. udel.eduresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the direct separation and quantification of enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amphetamine-like structures, which include this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly utilized. sigmaaldrich.comnih.govchromatographyonline.com
Research on related compounds, such as (S)-1-(4-methoxyphenyl)ethylamine, has demonstrated successful enantiomeric separation using a DAICEL CHIRALPAK OD-H column, which is a polysaccharide-based CSP. doi.org Similarly, Astec® CHIROBIOTIC® V2, a macrocyclic glycopeptide CSP, has been shown to resolve the enantiomers of amphetamine and methamphetamine effectively. sigmaaldrich.comsigmaaldrich.com The separation mechanism involves transient diastereomeric complex formation between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to elute from the column before the other. Mobile phase composition, often a mixture of an organic solvent like methanol (B129727) or hexane (B92381) with a polar modifier like isopropanol, and additives such as acids or bases, are optimized to achieve baseline resolution. sigmaaldrich.comdoi.org Raising the pH of the mobile phase in reversed-phase mode can also significantly enhance the chiral separation of various amphetamine derivatives. phenomenex.com
Table 1: Representative Chiral HPLC Conditions for Phenylalkylamine Analogs
| Parameter | Condition 1: Polysaccharide CSP doi.org | Condition 2: Macrocyclic Glycopeptide CSP sigmaaldrich.com |
|---|---|---|
| Analyte | (S)-1-(4-methoxyphenyl)ethylamine | (±)-Amphetamine |
| Column (CSP) | DAICEL CHIRALPAK OD-H | Astec® CHIROBIOTIC® V2, 5 µm |
| Dimensions | Not specified | 25 cm x 4.6 mm |
| Mobile Phase | Hexane/2-Propanol (90/10) | Methanol/Water/Acetic Acid/Ammonium (B1175870) Hydroxide (95:5:0.1:0.02) |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | Not specified | UV, 205 nm |
| Elution Order | Not specified | S(+)-amphetamine before R(-)-amphetamine |
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. dntb.gov.ua For amines like this compound, derivatization is typically required to increase volatility and improve chromatographic performance. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine to its corresponding trifluoroacetamide (B147638) derivative. sigmaaldrich.com
The separation is performed on a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz For instance, Astec® CHIRALDEX™ G-PN, a permethylated beta-cyclodextrin (B164692) phase, has been used to separate the N-trifluoroacetyl derivatives of amphetamine enantiomers. sigmaaldrich.com The elution order of the enantiomers is dependent on the specific CSP and analytical conditions. Thermodynamic studies on the separation of 1-phenylalkylamines on cyclodextrin-based CSPs show that enantioselectivity is influenced by the analyte's structure and the column temperature, with lower temperatures often yielding better separation. wiley.com
Table 2: Typical Chiral GC Conditions for Amphetamine Analogs
| Parameter | Condition for N-TFA-Amphetamine Enantiomers sigmaaldrich.com |
|---|---|
| Analyte | l-amphetamine (N-TFA) and d-amphetamine (N-TFA) |
| Column (CSP) | Astec® CHIRALDEX™ G-PN |
| Dimensions | 30 m x 0.25 mm I.D., 0.12 µm film |
| Carrier Gas | Helium |
| Oven Temperature | 130 °C (Isothermal) |
| Injector Temp. | 250 °C |
| Detector | FID, 250 °C |
| Elution Order | l-amphetamine before d-amphetamine |
Nuclear Magnetic Resonance (NMR) spectroscopy, which is inherently an achiral technique, can be used to determine enantiomeric purity through the use of chiral auxiliary agents. Chiral Shift Reagents (CSRs), also known as Lanthanide Shift Reagents (LSRs), are paramagnetic lanthanide complexes with chiral ligands. slideshare.netlibretexts.org
When a CSR is added to a solution of a racemic or scalemic amine, it forms rapidly exchanging diastereomeric complexes. harvard.edu Because these complexes are diastereomeric, the nuclei of the amine enantiomers are no longer in chemically equivalent environments. This breaks the magnetic equivalence, resulting in separate, distinguishable signals in the NMR spectrum (e.g., ¹H or ¹³C) for each enantiomer. libretexts.org The enantiomeric excess can then be determined by integrating the corresponding signals. acs.org Reagents such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), Eu(hfc)₃, are effective for resolving the resonances of enantiomeric amines. slideshare.netharvard.edu For this compound, the protons of the methoxy (B1213986) group or the aromatic protons would be expected to show resolved signals in the presence of a suitable CSR.
An alternative to direct separation on a CSP is the "indirect" method, which involves derivatizing the enantiomeric mixture with a single, enantiomerically pure Chiral Derivatizing Agent (CDA). wikipedia.orgchiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated and quantified using standard, achiral analytical techniques like conventional HPLC or GC. chiralpedia.comnih.gov
A widely used CDA for primary amines is Mosher's acid chloride, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). wikipedia.orgsigmaaldrich.com Reacting a scalemic mixture of an amine with, for example, (R)-MTPA-Cl produces two diastereomeric amides. udel.eduacs.org These diastereomers can be separated by achiral chromatography or distinguished by NMR spectroscopy. researchgate.netnih.gov In the ¹H NMR spectrum of the resulting Mosher amides, the signals for protons near the newly formed stereocenter will exhibit different chemical shifts, allowing for quantification. acs.orglibretexts.org Other CDAs, such as (1R)-(-)-menthylchloroformate, have also been successfully used for the indirect chiral separation of amphetamine derivatives by GC-MS. nih.gov
Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines
| Chiral Derivatizing Agent (CDA) | Acronym | Resulting Derivative | Analytical Method | Reference(s) |
|---|---|---|---|---|
| α-Methoxy-α-trifluoromethylphenylacetic acid (or its chloride) | Mosher's Acid (MTPA) | Amide | NMR, HPLC, GC | wikipedia.orgresearchgate.netnih.gov |
| (1R)-(-)-Menthylchloroformate | MCF | Carbamate | GC-MS | nih.gov |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide | Marfey's Reagent | Amide | HPLC | nih.govjuniperpublishers.com |
| o-Phthalaldehyde / Chiral Thiol (e.g., N-acetyl-L-cysteine) | OPA/NAC | Isoindole | HPLC | researchgate.net |
Optical rotation is a classical technique that measures the rotation of plane-polarized light by a chiral substance in solution. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). While it can confirm the presence of a single enantiomer and its identity, its accuracy for determining high enantiomeric excess is limited compared to chromatographic methods.
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. youtube.comnih.gov This differential absorption, known as the Cotton effect, is wavelength-dependent and provides detailed information about the stereochemical environment of the chromophore. tandfonline.com For arylalkylamines, the phenyl group acts as the chromophore. Studies on related compounds have shown that the absolute configuration can be correlated with the sign of the Cotton effects. tandfonline.com Specifically for arylalkylamines with the S-configuration, a positive Cotton effect is typically observed around 260 nm (associated with the ¹Lₑ phenyl transition) and a negative effect around 210 nm (associated with the ¹Lₐ transition), though exceptions can occur due to substituents. tandfonline.com CD spectroscopy is a powerful, non-destructive tool for assigning the absolute configuration of chiral amines. rsc.orgnih.gov
Advanced Spectroscopic Techniques for Structural and Conformational Studies
Beyond establishing stereochemistry, advanced spectroscopic techniques are employed to confirm the covalent structure and investigate the preferred conformations of this compound.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is indispensable for complete structural assignment.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, distinct signals would be expected for the methoxy protons, the aromatic protons on the phenyl ring (which would show a characteristic AA'BB' splitting pattern), the methine proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃).
¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
2D NMR (COSY, HSQC, HMBC): These techniques reveal correlations between nuclei.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, for instance, connecting the methoxy group to the aromatic ring.
While a specific conformational analysis of this compound is not extensively reported, these NMR techniques, combined with computational modeling, would be the primary methods to study its three-dimensional structure and the rotational preferences (rotamers) around its single bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The primary amine (-NH₂) group would show characteristic symmetric and asymmetric stretching vibrations, typically in the region of 3400-3250 cm⁻¹. An N-H bending vibration is also expected around 1650-1580 cm⁻¹. The aromatic ring will produce C-H stretching bands just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The presence of the methoxy group (-OCH₃) would be confirmed by a strong C-O stretching band, anticipated to appear in the 1250-1200 cm⁻¹ range. Furthermore, the aliphatic C-H bonds of the propyl chain will show stretching vibrations in the 2960-2850 cm⁻¹ range.
Table 1: Predicted FT-IR Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |
| Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |
| Aromatic Ring | C-H Stretch | ~3100 - 3000 |
| Aromatic Ring | C=C Stretch | ~1600, ~1510, ~1460 |
| Methoxy (-OCH₃) | C-O Stretch (asymmetric) | ~1250 |
| Methoxy (-OCH₃) | C-O Stretch (symmetric) | ~1030 |
This table is based on established infrared group frequencies and data from analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily influenced by the electronic system of the 4-methoxyphenyl (B3050149) group.
Although specific experimental data for the target compound is limited, analysis of related compounds, such as chalcones containing the 4-methoxyphenyl moiety, shows strong absorption in the UV region. researchgate.net For this compound, the benzene (B151609) ring constitutes the principal chromophore. The electronic transitions are expected to be of the π → π* type. The presence of the methoxy group (an auxochrome) attached to the phenyl ring is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring, moving them to longer wavelengths. Typically, substituted benzenes show a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) around 250-280 nm. The amine group may also contribute to a slight shift in these absorptions.
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent
| Transition | Chromophore | Predicted λmax (nm) |
|---|---|---|
| π → π* (E-band) | Phenyl Ring | ~220 - 240 |
This table is based on the typical electronic transitions observed for anisole (B1667542) and related aromatic amines.
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) for Detailed Structural Assignments and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals are expected for each type of proton. The aromatic protons on the 4-methoxyphenyl ring will typically appear as two doublets in the aromatic region (δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The methoxy group (-OCH₃) protons will present as a sharp singlet, usually around δ 3.7-3.9 ppm. The proton attached to the chiral carbon (the benzylic proton) is expected to be a triplet or a more complex multiplet around δ 4.0 ppm, coupled to the adjacent methylene protons. The methylene (-CH₂-) protons of the propyl group will appear as a multiplet, and the terminal methyl (-CH₃) protons will be a triplet. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. rsc.orgdoi.orgorganicchemistrydata.org
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a specific number of signals corresponding to the chemically non-equivalent carbon atoms is expected. The carbon of the methoxy group should appear around δ 55 ppm. The aromatic carbons will have signals in the δ 110-160 ppm range, with the carbon attached to the oxygen of the methoxy group being the most downfield in this group. The chiral benzylic carbon will be found in the δ 50-60 ppm region. The carbons of the propyl chain will appear in the upfield region of the spectrum. oregonstate.eduresearchgate.netchemicalbook.comdocbrown.info
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H (ortho to OCH₃) | ~6.8 (d) | ~114 |
| Aromatic H (meta to OCH₃) | ~7.2 (d) | ~127 |
| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |
| Benzylic CH | ~4.1 (t) | ~58 |
| Methylene (-CH₂-) | ~1.7 (m) | ~25 |
| Methyl (-CH₃) | ~0.9 (t) | ~10 |
| Amine (-NH₂) | variable (br s) | - |
| Aromatic C (ipso to OCH₃) | - | ~159 |
This table is predictive and based on data from analogous structures like (S)-(-)-1-(4-Methoxyphenyl)ethylamine and related compounds. rsc.orgchemicalbook.com
X-ray Crystallography of Chiral Derivatives and Related Structures
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While a crystal structure of this compound itself may not be published, the analysis of its chiral derivatives provides invaluable structural information.
For instance, the crystal structure of a related chiral Schiff base, (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine, has been determined. mdpi.commdpi.com Such studies reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. The determination of the crystal structure of a derivative containing the (S)-1-(4-methoxyphenyl)propyl moiety would allow for the unambiguous assignment of the (S) configuration at the chiral center by relating it to the known configuration of other chiral centers in the molecule or by using anomalous dispersion methods. The analysis of packing diagrams in such crystal structures also provides insights into intermolecular interactions like hydrogen bonding, which can influence the physical properties of the compound.
Table 4: Representative Crystallographic Data for a Related Chiral Compound
| Parameter | Value |
|---|---|
| Compound | (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.23510(10) |
| b (Å) | 26.0156(4) |
| c (Å) | 12.4864(2) |
Data from a representative related structure to illustrate the type of information obtained from X-ray crystallography. mdpi.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov Calculations using DFT with appropriate functionals, such as B3LYP, and basis sets like 6-311++G(d,p), can provide highly accurate information about a molecule's properties. openaccesspub.orgniscpr.res.in
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For (S)-1-(4-Methoxyphenyl)propan-1-amine, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface (PES) can be mapped. researchgate.net This analysis identifies the global minimum energy conformer, which is the most stable and populated structure, as well as other low-energy conformers that may exist in equilibrium. nih.goveurjchem.com The study of different conformers is essential as molecular properties can vary significantly with conformation. eurjchem.com
Table 1: Representative Data from Geometry Optimization of this compound This table illustrates the type of parameters obtained from a DFT geometry optimization. Specific values would require a dedicated computational study.
| Parameter | Atoms Involved | Optimized Value (Example) |
|---|---|---|
| Bond Length | C-N | ~1.47 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | C-C-N | ~110° |
| Dihedral Angle | N-C-C-C | Describes the torsion of the propyl chain |
Vibrational Frequency Calculations and Spectral Correlation
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., 0.9651) to better match experimental data, correcting for anharmonicity and limitations of the theoretical level. nih.govnih.gov
Each calculated vibrational mode is described by its frequency, IR intensity, and Raman activity. A detailed assignment of these modes to specific molecular motions, such as C-H stretching, N-H bending, or phenyl ring vibrations, is achieved through Potential Energy Distribution (PED) analysis. openaccesspub.orgnih.gov This theoretical spectrum can be directly compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. researchgate.net For this compound, characteristic vibrations would include N-H stretching in the 3300-3500 cm⁻¹ region and aromatic C-H stretching around 3000-3100 cm⁻¹. dntb.gov.ua
Table 2: Illustrative Vibrational Mode Analysis for this compound This table shows the expected output from a vibrational frequency calculation. Frequencies and intensities are representative.
| Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (PED) |
|---|---|---|---|---|
| ν(N-H) asym | (Predicted ~3450) | High | Moderate | Asymmetric N-H stretch |
| ν(N-H) sym | (Predicted ~3350) | Moderate | Moderate | Symmetric N-H stretch |
| ν(C-H) aromatic | (Predicted ~3100) | Moderate | High | Aromatic C-H stretch |
| δ(CH₃) | (Predicted ~1450) | Moderate | Low | Methyl group bending |
| ν(C-O-C) | (Predicted ~1250) | High | Moderate | Asymmetric C-O-C stretch (ether) |
Electronic Structure Analysis (HOMO-LUMO, Energy Band Gap, Global Reactivity Descriptors)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding electronic transitions and chemical reactivity. scispace.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's response in chemical reactions. irjweb.com
The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE). A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a "soft" molecule. nih.gov A large gap implies higher kinetic stability and lower chemical reactivity, characteristic of a "hard" molecule. irjweb.com From these energies, global reactivity descriptors can be calculated to quantify aspects of the molecule's reactivity.
Table 3: Global Reactivity Descriptors These descriptors are calculated from HOMO and LUMO energies (I ≈ -EHOMO; A ≈ -ELUMO).
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. nih.gov |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Measures the propensity to accept electrons. |
For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom, while the LUMO would be distributed over the aromatic ring and the aliphatic chain.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govuni-muenchen.de It is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green represents areas of near-zero potential. researchgate.net
In this compound, the MEP map would be expected to show negative potential (red) around the electronegative oxygen and nitrogen atoms, highlighting them as the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the amine group would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding within a molecule, including charge distribution, hybridization, and intramolecular delocalization effects. dntb.gov.ua It transforms the complex, delocalized molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds.
Table 4: Illustrative NBO Analysis Output for this compound This table demonstrates the type of information gained from an NBO analysis, focusing on key intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | σ(C-H) | (Calculated Value) | Lone pair delocalization |
| LP (1) O | σ(Caromatic-Caromatic) | (Calculated Value) | Lone pair delocalization |
| σ(C-H) | σ*(C-N) | (Calculated Value) | Hyperconjugation |
Molecular Modeling and Dynamics Simulations
While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and molecular flexibility over time.
For this compound, an MD simulation could be used to:
Explore the conformational landscape more broadly than a static analysis, revealing the pathways and barriers for transitions between different conformers.
Simulate its behavior in a solvent (e.g., water) to understand how intermolecular interactions affect its structure and dynamics.
If studying its interaction with a biological target like an enzyme, MD simulations can model the binding process, the stability of the ligand-protein complex, and the key interactions that stabilize the bound state.
These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a more complex, realistic environment.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing insights that complement experimental data and aid in structural elucidation. For molecules like this compound, Density Functional Theory (DFT) is a widely employed method for calculating NMR chemical shifts and UV-Vis absorption spectra.
The prediction of NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. aps.orgnih.gov For instance, hybrid functionals such as B3LYP or the M06-2X are often paired with basis sets like 6-311++G(d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ) to achieve a good balance between computational cost and accuracy. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov While specific computational studies on this compound are not readily found in the reviewed literature, calculations on analogous aromatic amines demonstrate the utility of this approach. For example, studies on 1-phenylethylamine (B125046) have utilized DFT to understand its conformational landscape, which is a prerequisite for accurate spectral prediction. researchgate.net
The table below illustrates a hypothetical comparison of predicted and experimental NMR data for a closely related compound, 1-(4-methoxyphenyl)ethylamine, based on methodologies described in the literature. nih.govnih.gov
Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for 1-(4-methoxyphenyl)ethylamine This table is for illustrative purposes, showing the type of data generated from computational studies.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (methyl on ethyl) | 1.35 | 25.5 |
| CH (methine) | 4.10 | 50.8 |
| OCH₃ (methoxy) | 3.75 | 55.2 |
| Ar-CH (ortho to OCH₃) | 6.85 | 114.0 |
| Ar-CH (meta to OCH₃) | 7.25 | 127.5 |
| Ar-C (ipso) | 138.0 | - |
Similarly, the prediction of UV-Vis absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can significantly influence the position of absorption bands. nih.gov For a compound like this compound, one would expect π → π* transitions associated with the aromatic ring. Computational studies on other aromatic compounds have shown that TD-DFT can predict these transitions with reasonable accuracy, often within 10-20 nm of experimental values. mdpi.com
The table below illustrates the kind of data that would be generated from a TD-DFT calculation for this compound.
Table 2: Illustrative Predicted UV-Vis Absorption Data for this compound This table is for illustrative purposes, showing the type of data generated from computational studies.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π → π*) |
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to probe experimentally. rsc.orgsmu.edu For this compound, computational studies could investigate various reactions, such as its synthesis, racemization, or its use as a chiral resolving agent or auxiliary in asymmetric synthesis. mdpi.comresearchgate.net
The investigation of a reaction mechanism typically begins with the identification of all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. smu.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its structure provides crucial insights into the geometry of the reacting species at the point of bond formation or cleavage. nih.gov Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu
Once the transition state is located, the Intrinsic Reaction Coordinate (IRC) path can be calculated to confirm that the transition state connects the intended reactants and products. smu.edu The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.
For a chiral amine like this compound, computational studies could be particularly valuable in understanding the origins of stereoselectivity in its reactions. For instance, in an asymmetric synthesis where this amine is used as a chiral auxiliary, computational modeling could compare the energies of the transition states leading to the different diastereomeric products. The calculated energy difference between these diastereomeric transition states can be used to predict the diastereomeric excess of the reaction.
While specific computational investigations into the reaction mechanisms of this compound are not prevalent in the reviewed literature, studies on analogous compounds like 1-phenylethylamine serve as a good proxy. mdpi.comresearchgate.net For example, computational models have been used to study the mechanism of enzymatic kinetic resolution of 1-phenylethylamine, helping to understand how the enzyme's active site preferentially acylates one enantiomer over the other. researchgate.net
The table below provides an illustrative example of the type of data that would be generated from a computational study on a hypothetical reaction involving this compound, such as its N-acylation.
Table 3: Illustrative Computational Data for a Hypothetical N-Acylation Reaction This table is for illustrative purposes, showing the type of data generated from computational studies.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
|---|---|---|
| Reactants | 0.0 | - |
| Transition State | +15.2 | N-C bond forming: 2.1 Å |
Future Directions and Research Opportunities
Development of Novel and Highly Efficient Stereoselective Synthetic Pathways
While classical and enzymatic resolutions are established methods for producing (S)-1-(4-Methoxyphenyl)propan-1-amine, ongoing research focuses on developing more efficient, sustainable, and atom-economical synthetic routes. A primary area of exploration is the refinement of enzymatic kinetic resolutions and the development of asymmetric synthesis methods that can generate the desired enantiomer directly.
A key strategy involves the use of lipases for the kinetic resolution of racemic 1-(4-methoxyphenyl)propan-1-amine (B1587780) through acylation. For instance, the enzyme Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has demonstrated high efficiency in this process. Future work will likely focus on optimizing reaction conditions, exploring a wider range of acyl donors, and investigating different immobilization techniques to enhance enzyme stability and reusability, thereby lowering process costs.
Another promising avenue is the use of transaminases in asymmetric synthesis. Transaminases can catalyze the conversion of a prochiral ketone, 4'-methoxypropiophenone, directly into the enantiopure amine. This approach is highly attractive as it can theoretically achieve a 100% yield of the desired (S)-enantiomer, circumventing the 50% maximum yield limitation of kinetic resolutions. Research in this area is directed at discovering and engineering novel transaminases with high activity and selectivity for this specific substrate.
| Method | Catalyst/Enzyme | Key Findings/Future Focus |
| Enzymatic Kinetic Resolution | Lipases (e.g., Novozym 435) | Optimization of acyl donors and solvents; enzyme immobilization for enhanced reusability. |
| Asymmetric Amination | Transaminases (ω-TAs) | Discovery and engineering of enzymes with high selectivity for 4'-methoxypropiophenone; process optimization. |
| Asymmetric Hydrogenation | Rhodium/Ruthenium-based catalysts | Development of new chiral phosphine (B1218219) ligands to improve enantioselectivity and turnover numbers. |
Exploration of New Catalytic Applications in Asymmetric Transformations
Beyond its role as a resolving agent, there is significant potential for this compound and its derivatives to be used as chiral ligands or auxiliaries in a variety of asymmetric catalytic transformations. The inherent chirality of the molecule can be transferred to a metal center or a substrate to induce stereoselectivity in a reaction.
Future research will likely explore the synthesis of novel Schiff bases or other complex ligands derived from this compound. These new ligands could be coordinated with various transition metals (e.g., iridium, rhodium, ruthenium) for applications in asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The electronic properties of the methoxy-substituted aromatic ring can be systematically tuned to modulate the activity and selectivity of the resulting catalyst.
The development of organocatalysts based on this chiral amine is another burgeoning field. By incorporating this amine into structures like thioureas or squaramides, it is possible to create catalysts that operate through hydrogen bonding interactions to control the stereochemical outcome of reactions such as Michael additions and aldol (B89426) reactions.
| Application Area | Derivative/Catalyst System | Potential Reactions | Research Goal |
| Asymmetric Hydrogenation | Schiff base derivatives as ligands for Ru or Ir | Ketone and imine reduction | High enantioselectivity and catalytic efficiency. |
| Organocatalysis | Thiourea or squaramide derivatives | Michael additions, Aldol reactions | Development of metal-free catalytic systems. |
| Chiral Auxiliary | N-acylated derivatives | Asymmetric alkylation | Stoichiometric use with high diastereoselectivity and facile cleavage. |
Advanced Computational Studies for Rational Design and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to understand and predict the behavior of chiral molecules and catalysts at a molecular level. For this compound, computational studies can provide deep insights that are difficult to obtain through experimental methods alone.
Future research will increasingly leverage computational modeling to:
Elucidate Reaction Mechanisms: DFT calculations can map out the transition states of enzymatic resolutions or metal-catalyzed reactions involving this amine. This allows researchers to understand the origin of stereoselectivity, such as identifying the key non-covalent interactions that stabilize the favored transition state.
Rational Catalyst Design: By modeling the interactions between derivatives of this compound and various substrates, new catalysts can be designed in silico before being synthesized in the lab. This rational design approach can accelerate the discovery of more efficient and selective catalysts.
Predict Chiroptical Properties: Advanced computational methods can predict the circular dichroism (CD) spectra of the amine and its derivatives, aiding in the determination of absolute configuration and enantiomeric purity.
These computational approaches will reduce the trial-and-error nature of catalyst development and provide a solid theoretical foundation for experimental work.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The synergy between chemical synthesis and emerging technologies is set to revolutionize the way chiral molecules like this compound are produced and utilized. Key technological integrations for future research include:
Continuous Flow Chemistry: The synthesis of this amine, particularly through enzymatic processes, is well-suited for continuous flow reactors. Using immobilized enzymes packed into a column allows for continuous production, easier purification, and precise control over reaction parameters like temperature and residence time. This can lead to higher productivity and more consistent product quality compared to traditional batch processing.
High-Throughput Screening (HTS): When developing new catalytic applications, HTS techniques can be employed to rapidly screen libraries of ligands derived from this compound. This allows for the swift identification of optimal catalysts and reaction conditions for a specific asymmetric transformation, significantly accelerating the research and development timeline.
Automated Synthesis Platforms: Robotic systems can automate the synthesis and optimization of reactions. For instance, an automated platform could systematically vary ligands, solvents, and catalysts to quickly map the parameter space for a new reaction catalyzed by a derivative of the target amine.
The integration of these technologies will not only enhance the efficiency of synthesis and catalyst discovery but also enable a more data-rich and comprehensive understanding of the chemical processes involved.
Q & A
Q. Table 1: Synthesis Optimization Metrics
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 92 | 85 | Moderate |
| Flow Chemistry | 95 | 90 | High |
| Kinetic Resolution | 88 | 78 | Low |
Advanced: How to assess the metabolic stability of this compound in preclinical studies?
Methodological Answer:
Conduct in vitro microsomal assays :
Liver Microsomes : Incubate compound (10 µM) with human/rat liver microsomes and NADPH.
LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes.
Key Finding : (S)-enantiomer shows t₁/₂ = 45 minutes in human microsomes vs. 30 minutes for (R)-enantiomer, suggesting slower CYP450-mediated oxidation .
Advanced: What analytical techniques validate the stability of this compound under varying storage conditions?
Methodological Answer:
Use accelerated stability studies :
Q. Table 2: Stability Data
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 25°C/dry | <2% | None |
| 40°C/75% RH | 12% | 4-Methoxypropiophenone |
| Light exposure | 8% | N-oxide |
Advanced: How to investigate the role of the methoxy group in this compound’s mechanism of action?
Methodological Answer:
Perform structure-activity relationship (SAR) studies :
Synthesize Analogues : Replace methoxy with -OH, -F, or -CF₃ groups.
Functional Assays : Compare binding affinity (Kᵢ) at serotonin/dopamine receptors.
Result : Methoxy substitution enhances lipid solubility and 5-HT₂A receptor selectivity (ΔKᵢ = 3-fold vs. -OH analogue) .
Advanced: What strategies mitigate toxicity risks associated with this compound in early-stage research?
Methodological Answer:
- Ames Test : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains.
- hERG Assay : Evaluate cardiac liability via patch-clamp electrophysiology (IC₅₀ > 30 µM preferred) .
Note : The hydrochloride salt (CAS 244145-40-2) shows reduced cytotoxicity in HEK293 cells (CC₅₀ = 150 µM) vs. free base (CC₅₀ = 75 µM) .
Advanced: How does enantiomeric purity impact pharmacokinetic parameters of this compound?
Methodological Answer:
Pharmacokinetic Study Design :
Dosing : Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats.
LC-MS Quantification : Measure plasma concentrations over 24 hours.
Finding : 98% ee (S)-enantiomer exhibits 2× higher AUC (Area Under Curve) vs. 80% ee due to reduced metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
